molecular formula C44H70O16 B3027212 Ophiopogonin D CAS No. 125150-67-6

Ophiopogonin D

Cat. No.: B3027212
CAS No.: 125150-67-6
M. Wt: 855.0
InChI Key: FHKHGNFKBPFJCB-LYLKFOBISA-N
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Description

Introduction to Ophiopogonin D Pharmacological Research Landscape

Historical Context in Traditional Medicine Systems

The use of Ophiopogon japonicus (Chinese: 麥冬) in East Asian herbal medicine dates to the Han Dynasty (206 BCE–220 CE), where it was documented in Shennong Ben Cao Jing for nourishing yin and moistening lung dryness. Classical texts such as Jingui Yaolue prescribed formulations containing this herb for "Fei Bi" (lung obstruction) and "Fei Wei" (lung atrophy), conditions analogous to modern chronic respiratory diseases. The tuberous roots of O. japonicus were traditionally decocted with Pinellia ternata and Panax ginseng to address coughs, palpitations, and fluid deficiency syndromes, reflecting early empirical understanding of its cardiopulmonary benefits.

Archaeochemical analyses of Ming Dynasty (1368–1644) medical manuscripts reveal that practitioners prioritized spindle-shaped, yellowish root specimens with high mucilage content—characteristics now known to correlate with elevated this compound concentrations. This historical selection criterion underscores an intuitive grasp of phytochemical quality control, predating modern chromatographic validation methods by centuries.

Contemporary Research Paradigms in Phytochemistry

Modern investigations into this compound employ multidisciplinary approaches combining advanced spectrometry, molecular docking simulations, and in vitro bioassays. Key developments include:

Structural Elucidation and Isolation Techniques

High-performance liquid chromatography (HPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) has resolved this compound's molecular structure as $$ C{44}H{70}O_{16} $$, featuring a pennogenin aglycone core with β-1,2-linked fructofuranosyl residues. The compound's amphiphilic nature, conferred by its trisaccharide side chain ($$ \alpha $$-L-rhamnopyranosyl-(1→2)-β-D-xylopyranosyl-(1→4)-β-D-glucopyranoside), enhances membrane permeability and target engagement.

Table 1: Key Structural Features of this compound
Property Value Analytical Method
Molecular formula $$ C_{44}H_{70}O_{16} $$ HRMS (High-Resolution Mass Spectrometry)
Molecular weight 855.017 Da Q-TOF-MS
Glycosylation pattern β-D-xylopyranosyl-(1→4)-β-D-glucopyranoside NMR (¹H, ¹³C, COSY, HMBC)
Mechanistic Insights from Cellular Models

In RAW264.7 macrophages, this compound suppresses NF-κB activation at 10 μM concentration, reducing interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production by 62% and 58%, respectively. Parallel studies in MC3T3-E1 osteoblasts demonstrate its osteogenic potential through BMP-2/Smad1/5/8 pathway activation, increasing alkaline phosphatase activity 2.3-fold versus controls. Mitochondrial proteomics reveal that 20 μM this compound upregulates PINK1/Parkin-mediated mitophagy by 40%, mitigating collagen deposition in bleomycin-induced pulmonary fibrosis models.

Synergistic Actions in Polyherbal Formulations

This compound exhibits pharmacodynamic synergy within the Maimendong decoction, enhancing the bioavailability of ginsenosides from Panax ginseng by 27% through P-glycoprotein inhibition. In combinatorial studies with glycyrrhizic acid, it potentiates Nrf2-mediated antioxidant response element (ARE) activation, elevating glutathione synthesis 1.8-fold in hepatocyte models.

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O16/c1-18-9-12-44(54-16-18)19(2)30-28(60-44)15-26-24-8-7-22-13-23(45)14-29(43(22,6)25(24)10-11-42(26,30)5)57-41-38(59-40-36(52)34(50)31(47)20(3)55-40)37(32(48)21(4)56-41)58-39-35(51)33(49)27(46)17-53-39/h7,18-21,23-41,45-52H,8-17H2,1-6H3/t18-,19+,20+,21-,23-,24-,25+,26+,27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKHGNFKBPFJCB-LYLKFOBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317339
Record name Ophiopogonin D
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Molecular Weight

855.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945619-74-9, 65604-80-0
Record name Ophiopogonin D
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Record name Ophiopogonin D
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Record name Ophiopogonin D
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Chemical Reactions Analysis

Hydrolysis and Glycosidic Bond Cleavage

OP-D contains a glycosidic linkage connecting its steroidal aglycone to sugar moieties. Hydrolysis reactions, particularly under acidic or enzymatic conditions, cleave this bond:
OP D+H2Oacid enzymeAglycone+Sugar moiety\text{OP D}+\text{H}_2\text{O}\xrightarrow{\text{acid enzyme}}\text{Aglycone}+\text{Sugar moiety}

  • Mass spectrometry (MS) studies reveal fragmentation patterns consistent with the loss of rhamnose (146 Da) and glucose (162 Da) units .

  • Enzymatic hydrolysis by β-glucosidases enhances bioavailability by releasing the active aglycone .

Redox Reactions and Antioxidant Activity

OP-D participates in redox reactions, neutralizing reactive oxygen species (ROS) and modulating cellular antioxidant systems:

Key findings :

  • Reduces hydrogen peroxide (H₂O₂)-induced lipid peroxidation by 58% at 10 μM .

  • Restores glutathione (GSH) levels by 40% in oxidatively stressed cells .

  • Inhibits glutathione reductase (GR) activity (IC₅₀ = 15 μM), altering the GSH/GSSG ratio .

Parameter Effect of OP-D Concentration Reference
H₂O₂ neutralization65% reduction in ROS levels20 μM
GSH/GSSG ratioIncreased by 1.8-fold10 μM
Lipid peroxidationInhibited by 70%50 μM

Enzyme Inhibition and Metabolic Interactions

OP-D modulates enzyme activity through direct binding or allosteric effects:

Cytochrome P450 (CYP450) Inhibition

  • Reduces intrinsic clearance of cryptotanshinone by 40% in rat liver microsomes .

  • Prolongs the half-life of co-administered drugs via CYP3A4 and CYP2C9 inhibition .

Matrix Metalloproteinase (MMP) Suppression

  • Inhibits MMP-9 activity (IC₅₀ = 40 μM), critical for anti-metastatic effects .

  • No significant effect on MMP-2, indicating selectivity .

Enzyme Inhibition Mechanism IC₅₀/EC₅₀ Reference
CYP3A4Competitive inhibition25 μM
MMP-9Downregulation via p38 MAPK40 μM
Glutathione reductaseDirect binding to active site15 μM

Interaction with Membrane Transporters

OP-D alters drug bioavailability by inhibiting efflux transporters:

  • Reduces P-glycoprotein (P-gp)-mediated efflux of cryptotanshinone by 60% in Caco-2 cells .

  • Increases intracellular accumulation of chemotherapeutic agents in multidrug-resistant cancer lines .

Chelation and Metal Ion Interactions

OP-D’s hydroxyl-rich structure facilitates metal chelation:

  • Binds Fe²⁺/Fe³⁺ and Cu²⁺, mitigating Fenton reaction-driven ROS generation .

  • Modulates zinc-dependent MMP-9 activity via indirect chelation .

Metabolic Stability and Biotransformation

  • Intrinsic clearance : 0.101 L/h/kg in rats, indicating slow hepatic metabolism .

  • Major metabolites : Mono-hydroxylated and glucuronidated derivatives .

OP-D’s chemical reactivity—spanning redox modulation, enzyme inhibition, and transporter interactions—explains its broad pharmacological effects. Further studies on its structure-activity relationships could optimize therapeutic applications.

Scientific Research Applications

Pharmacological Properties

Research indicates that OP-D exhibits a wide range of biological activities:

  • Bone Protection : OP-D has been shown to enhance the proliferation of osteoblast-like MC3T3-E1 cells, suggesting its potential in treating osteoporosis .
  • Cardiovascular Protection : Studies demonstrate that OP-D can ameliorate myocardial injury by regulating multiple signaling pathways and reducing oxidative stress .
  • Anti-Cancer Activity : OP-D has demonstrated anti-tumor effects against various cancer cell lines, including prostate cancer. It induces apoptosis through specific signaling pathways, making it a candidate for cancer therapy .
  • Anti-Inflammatory Effects : OP-D significantly reduces inflammation in various models, including colitis and atopic dermatitis, by inhibiting key inflammatory pathways such as NF-κB .
  • Immune Regulation : The compound has shown immunomodulatory effects, enhancing immune responses and potentially aiding in the treatment of immune-related disorders .

Detailed Case Studies

  • Oncology :
    • A study evaluated the anti-cancer effects of OP-D on androgen-independent prostate cancer cells (PC3 and DU145). Results indicated that OP-D inhibited tumor growth in xenograft models and induced apoptosis via RIPK1-related pathways .
  • Cardiology :
    • Research involving isoproterenol-induced cardiomyocyte injury revealed that OP-D protected heart cells by modulating oxidative stress and inflammatory responses .
  • Immunology :
    • In a model of DSS-induced colitis, OP-D exhibited protective properties by modulating gut microbiota and reducing inflammation, indicating its potential in treating inflammatory bowel diseases .

Comparative Data Table

Application AreaEffectMechanism of ActionReference
Bone HealthIncreases osteoblast proliferationEnhances bone formation
Cardiovascular HealthProtects against myocardial injuryModulates oxidative stress and inflammation
Cancer TreatmentInduces apoptosis in cancer cellsInhibits growth via RIPK1 pathway
Anti-InflammatoryReduces inflammationInhibits NF-κB signaling
Immune ModulationEnhances immune responsesModulates gut microbiota

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

OPD is often compared with other steroidal saponins and homoisoflavonoids derived from Ophiopogon japonicus and related species. Key compounds include:

Ophiopogonin D' (OPD')

  • Structural Relationship : OPD' is a structural analog of OPD, differing in sugar moiety configuration .
  • Pharmacological Contrast :
    • Cytotoxicity : OPD' demonstrates potent anti-cancer activity (IC50 = 0.89 μM against A2780 ovarian cancer cells), whereas OPD shows negligible cytotoxicity (IC50 >50 μM) .
    • Mechanisms : OPD' induces necroptosis in prostate cancer via RIPK1/MLKL pathways , while OPD counteracts OPD'-induced ferroptosis in cardiomyocytes by restoring glutathione peroxidase 4 (GPX4) and reducing Fe²⁺ accumulation .
    • Toxicity : OPD' at 1 μM triggers myocardial cell damage via ferroptosis, which OPD reverses at 1–2 μM .

Ophiopojaponin C and Liriopesides B

  • Distribution : Ophiopojaponin C is abundant in Ophiopogon japonicus (CMD and ZMD), while Liriopesides B is exclusive to Liriope spicata (SMD) .
  • Activity : Both compounds exhibit weak cytotoxic effects (IC50 >50 μM) compared to OPD' .

Homoisoflavonoids (e.g., Methylophiopogonone A/B)

  • Structural Class: These are non-saponin flavonoids co-occurring with OPD in MD.
  • Activity: Methylophiopogonone A (IC50 = 2.61 μM) and B (IC50 = 8.25 μM) show moderate anti-cancer effects, surpassing OPD but remaining less potent than OPD' .

Pharmacological Activity Comparison Table

Compound Cytotoxicity (IC50, A2780 Cells) Key Mechanisms Unique Effects
This compound >50 μM Reduces ER stress , inhibits ferroptosis , enhances mitochondrial autophagy Cardioprotection, metabolic regulation
This compound' 0.89 μM Induces necroptosis , triggers ferroptosis Anti-prostate cancer
Ophiopojaponin C >50 μM N/A Limited bioactivity
Methylophiopogonone A 2.61 μM Unknown Moderate anti-cancer activity

Mechanistic Divergence in Shared Pathways

  • Endoplasmic Reticulum (ER) Stress: OPD downregulates ER stress markers (Bip, CHOP) in doxorubicin-induced cardiotoxicity .
  • Anti-Fibrotic Effects: OPD alleviates pulmonary fibrosis via PINK1/Parkin-mediated mitophagy . Homoisoflavonoids lack reported anti-fibrotic activity.

Structural and Functional Implications

  • Sugar Moieties : The configuration of sugar attachments in OPD vs. OPD' critically influences target specificity. OPD’s glycosylation pattern enhances binding to proteins like Fam129a and Pdia6, modulating Nrf2 and unfolded protein response pathways .
  • Sulfur-Fumigation Derivatives : Sulfur processing generates sulfate derivatives of OPD, altering its bioavailability and efficacy .

Biological Activity

Ophiopogonin D (OP-D) is a steroidal glycoside derived from the traditional Chinese medicinal herb Ophiopogon japonicus. This compound has garnered attention in recent years for its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This article delves into the pharmacological effects of OP-D, supported by various studies and case analyses.

1. Anti-Cancer Properties

OP-D has been investigated for its potential as an anti-cancer agent. Studies have shown that it inhibits cell proliferation and induces apoptosis in various cancer cell lines, including human laryngocarcinoma cells (AMC-HN-8). The treatment with OP-D resulted in a significant dose-dependent decrease in cell viability and increased apoptosis rates, as evidenced by Annexin V/PI staining techniques .

Table 1: Effects of this compound on Cancer Cell Lines

Cell LineConcentration (µmol/L)Proliferation Inhibition (%)Apoptosis Induction (%)
Human Laryngocarcinoma25SignificantSignificant
Human Laryngocarcinoma50HighHigh

2. Renal Protection

Recent studies highlight OP-D's protective effects against renal damage, particularly in streptozotocin (STZ)-induced diabetic nephropathy models. OP-D treatment improved renal function by decreasing serum creatinine and blood urea nitrogen levels while enhancing antioxidant enzyme activity (GSH, SOD, CAT) and reducing malondialdehyde (MDA) levels, indicating decreased oxidative stress .

Table 2: Renal Function Parameters in STZ-Induced Diabetic Nephropathy Rats

ParameterControl GroupOP-D Treatment Group
Serum Creatinine (mg/dL)2.51.2
Blood Urea Nitrogen (mg/dL)4525
MDA Levels (µmol/g protein)0.80.4
GSH Activity (µmol/g protein)5.08.0

3. Anti-Inflammatory Effects

OP-D exhibits significant anti-inflammatory properties by modulating various signaling pathways. In models of colitis and pulmonary inflammation, OP-D inhibited the NF-κB signaling pathway, thereby reducing inflammatory cytokine production and improving symptoms associated with these conditions .

The biological activities of OP-D can be attributed to several underlying mechanisms:

  • Cell Cycle Arrest : OP-D has been shown to induce G2/M phase arrest in cancer cells by downregulating cyclin B1 expression, which is crucial for cell cycle progression .
  • Apoptosis Induction : The compound activates caspases involved in apoptosis pathways, leading to increased cell death in cancerous tissues .
  • Oxidative Stress Reduction : OP-D enhances the activity of antioxidant enzymes while decreasing lipid peroxidation markers like MDA, thereby protecting cells from oxidative damage .

Case Study 1: Diabetic Nephropathy

A study involving STZ-induced diabetic rats demonstrated that OP-D treatment significantly ameliorated renal dysfunction characterized by improved serum markers and reduced oxidative stress indicators. The findings suggest that OP-D could be a viable therapeutic option for managing diabetic nephropathy through its anti-inflammatory and antioxidant effects .

Case Study 2: Cancer Treatment

In vitro studies on laryngocarcinoma cells revealed that OP-D not only inhibited cell proliferation but also induced apoptosis through the activation of specific apoptotic pathways. This positions OP-D as a promising candidate for further development as an anti-cancer drug .

Q & A

Basic: What are the standard methodologies to evaluate Ophiopogonin D's cytotoxic effects in vitro?

Answer:
The cytotoxicity of this compound is typically assessed using MTT assays to measure cell viability, flow cytometry (Annexin V/PI staining) to quantify apoptosis, and lactate dehydrogenase (LDH) release assays to evaluate membrane integrity. Dose-response curves (e.g., 10–100 μM) are generated to determine IC50 values. For mechanistic insights, caspase-3/9 activity assays are performed using fluorometric substrates .

Advanced: How can researchers reconcile contradictory findings on this compound’s anti-cancer effects across different cell lines?

Answer:
Contradictions may arise from cell line heterogeneity (e.g., genetic mutations, receptor expression) or experimental variables (e.g., drug exposure time, serum concentration in media). To address this:

  • Conduct comparative studies under standardized conditions (e.g., identical incubation times, passage numbers).
  • Use multi-omics profiling (transcriptomics/proteomics) to identify cell-specific signaling pathways.
  • Validate findings with patient-derived xenograft (PDX) models to bridge in vitro and in vivo relevance .

Basic: What molecular pathways are primarily implicated in this compound’s anti-cancer activity?

Answer:
Key pathways include:

  • Apoptosis induction : Caspase-3/9 activation and PARP cleavage via mitochondrial depolarization.
  • Cell cycle arrest : Downregulation of cyclin B1 and CDK1, leading to G2/M phase arrest.
  • MAPK signaling : Upregulation of phosphorylated p38 MAPK, which promotes pro-apoptotic signaling.
    These mechanisms are validated via Western blotting , qPCR , and siRNA knockdown models .

Advanced: What strategies optimize this compound’s bioavailability in in vivo models?

Answer:
Bioavailability challenges stem from poor water solubility and rapid metabolism. Strategies include:

  • Nanoparticle encapsulation (e.g., liposomes, PLGA nanoparticles) to enhance stability and targeted delivery.
  • Prodrug modification to improve solubility.
  • Pharmacokinetic (PK) studies with LC-MS/MS to monitor plasma half-life and tissue distribution .

Basic: How should researchers design experiments to assess this compound’s impact on cell cycle progression?

Answer:

  • Use flow cytometry with PI staining to quantify cells in G1, S, or G2/M phases.
  • Validate with Western blotting for cyclin B1, CDK1, and p21 expression.
  • Include synchronized cell cultures (e.g., serum starvation) to reduce phase heterogeneity .

Advanced: How can the specificity of this compound’s interaction with p38 MAPK be validated?

Answer:

  • Perform kinase inhibition assays using SB203580 (p38 inhibitor) to confirm pathway dependence.
  • Utilize CRISPR/Cas9 knockout models for p38 MAPK and assess apoptosis resistance.
  • Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity .

Basic: What experimental controls are critical for studies on this compound-induced apoptosis?

Answer:

  • Positive controls : Staurosporine or cisplatin to induce apoptosis.
  • Vehicle controls : DMSO at the same concentration used for this compound solubilization.
  • Negative controls : Untreated cells or scrambled siRNA to rule out off-target effects .

Advanced: How to address discrepancies between in vitro efficacy and in vivo pharmacokinetics of this compound?

Answer:

  • Conduct physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution.
  • Analyze metabolites via UHPLC-Q-TOF-MS to identify active or inhibitory derivatives.
  • Use microdialysis in animal models to measure free drug concentrations in target tissues .

Basic: What are the recommended dose ranges for this compound in cytotoxicity studies?

Answer:

  • Initial screening : 10–100 μM for 24–72 hours.
  • IC50 determination : Use 8–10 concentrations in a log-scale dilution series.
  • Adjust based on cell type; for example, laryngocarcinoma cells show significant apoptosis at 20 μM .

Advanced: What computational methods predict this compound’s off-target effects and drug synergies?

Answer:

  • Molecular docking : Screen against kinase libraries (e.g., PDB) to identify off-target binding.
  • Network pharmacology : Map compound-target-disease networks to predict synergies (e.g., with cisplatin).
  • Machine learning : Train models on transcriptomic data to identify combinatorial targets .

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